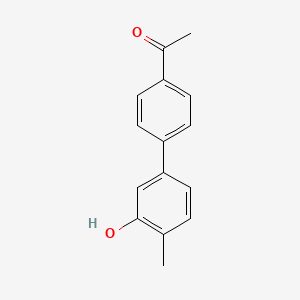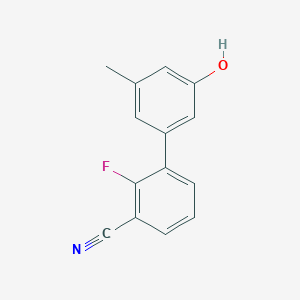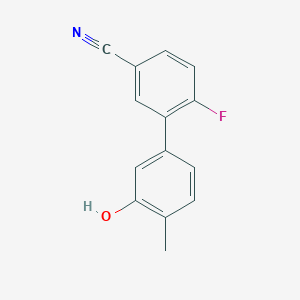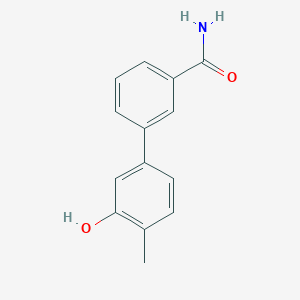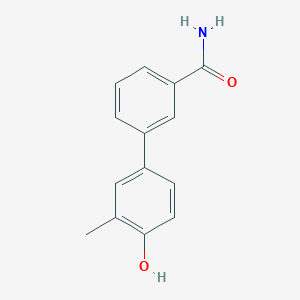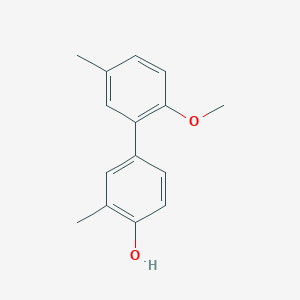
3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95% (3-M5-MDPP) is a phenolic compound with a wide range of applications in scientific research. It is a derivative of 3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, which is also known as 5-Methyl-3-phenyl-4-oxo-2-thioxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid. 3-M5-MDPP is a white crystalline solid with a melting point of about 200°C and a boiling point of about 250°C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
Mécanisme D'action
3-M5-MDPP is a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin, norepinephrine, and dopamine. 3-M5-MDPP is oxidized by MAO to form 3-methyl-5-(3,4-methylenedioxyphenyl)phenol-4-sulfonate, which is then further metabolized.
Biochemical and Physiological Effects
3-M5-MDPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine. In addition, it has been shown to increase the levels of these neurotransmitters in the brain. It has also been shown to increase the levels of serotonin in the hippocampus and amygdala, and to decrease the levels of dopamine in the striatum.
Avantages Et Limitations Des Expériences En Laboratoire
3-M5-MDPP has several advantages and limitations for laboratory experiments. One advantage is that it is available in high purity, which makes it ideal for use in experiments. In addition, it is relatively stable and does not require special storage conditions. However, 3-M5-MDPP can be toxic in high doses, and it can interact with other chemicals, so it should be handled with caution.
Orientations Futures
There are several potential future directions for research involving 3-M5-MDPP. One potential direction is to investigate the mechanisms of action of 3-M5-MDPP and its metabolites. In addition, further research could be conducted to explore the effects of 3-M5-MDPP on other neurotransmitters, such as glutamate and GABA. Finally, further research could be conducted to explore the potential therapeutic applications of 3-M5-MDPP, such as in the treatment of depression and anxiety.
Méthodes De Synthèse
3-M5-MDPP can be synthesized by several methods. The most common method is the reaction of 3-methyl-5-(3,4-methylenedioxyphenyl)phenol with ethyl acetate, followed by hydrolysis of the resulting ester. This method has been used to synthesize 3-M5-MDPP in yields up to 95%. In addition, 3-M5-MDPP can also be synthesized by the reaction of 3-methyl-5-(3,4-methylenedioxyphenyl)phenol with sodium borohydride, followed by hydrolysis of the resulting boronate ester.
Applications De Recherche Scientifique
3-M5-MDPP is widely used in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and as a ligand for the serotonin transporter. It has also been used in studies of the metabolism of drugs, including opiates and cocaine. In addition, 3-M5-MDPP has been used in the synthesis of other compounds, such as 5-methyl-3-phenyl-4-oxo-2-thioxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid and 3-methyl-5-(3,4-methylenedioxyphenyl)phenol-4-sulfonate.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-11(6-12(15)5-9)10-2-3-13-14(7-10)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZECEZTZDSOGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

